Ethyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Ethyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ethyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as equilibrative nucleoside transporters. By inhibiting these transporters, the compound can affect nucleotide synthesis and adenosine regulation, which are crucial for various cellular functions .
Comparison with Similar Compounds
Similar compounds include:
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is also an inhibitor of human equilibrative nucleoside transporters but has different selectivity and potency.
6-[4-(2-fluorophenyl)piperazine-1-yl]-3(2H)-pyridazinone-2-acetyl-2-(substitutedbenzal)hydrazone: Known for its cytotoxic effects in liver and colon cancer cell lines.
Ethyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its unique structure and specific inhibitory effects on equilibrative nucleoside transporters, making it a valuable compound in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C25H29FN4O3 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
ethyl 6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H29FN4O3/c1-3-33-24(31)22-20(27-25(32)28-23(22)18-10-8-17(2)9-11-18)16-29-12-14-30(15-13-29)21-7-5-4-6-19(21)26/h4-11,23H,3,12-16H2,1-2H3,(H2,27,28,32) |
InChI Key |
WASOHGDVHZYMHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)C)CN3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
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